molecular formula C10H10N2 B1395967 (Isoquinolin-7-YL)methanamine CAS No. 1053655-96-1

(Isoquinolin-7-YL)methanamine

Cat. No. B1395967
CAS RN: 1053655-96-1
M. Wt: 158.2 g/mol
InChI Key: WQYABXDVWYTICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Isoquinolin-7-YL)methanamine”, also known as 7-Isoquinolinylmethylamine or IQM, is a derivative of isoquinoline. It is a heterocyclic organic compound with a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been greatly developed recently. A significant advance in the construction of the isoquinoline ring involves intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . For example, a three-component reaction involving condensation of aryl ketones and hydroxylamine, rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime, and

Scientific Research Applications

Catalytic Properties and Ligand Design

  • Mononuclear ruthenium complexes with a ligand related to (Isoquinolin-7-yl)methanamine have been synthesized for studying water oxidation. These complexes demonstrate the potential for catalysis in chemical reactions (Vennampalli et al., 2014).
  • Research into the electronic effects of ligands on cobalt complexes for hydrogen evolution has shown that replacing pyridyls with isoquinoline groups can lead to improved catalytic properties (Vennampalli et al., 2014).

Synthesis of New Chemical Structures

  • Isoquinoline derivatives have been used in the synthesis of new chemical structures with potential applications in drug development, like the creation of 3,3-disubstituted-1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinolines (Schönherr & Leighton, 2012).

Antimicrobial and Antitumor Activities

  • Some new quinoline derivatives carrying 1,2,3-triazole moiety, synthesized from isoquinoline structures, have shown promising antimicrobial and antifungal activities (Thomas et al., 2010).
  • Isoquinoline alkaloids and their derivatives are being explored for their potential anticancer properties, with a focus on their interaction with nucleic acids (Bhadra & Kumar, 2011).

Neuropharmacology and Antidepressant Potential

  • The antidepressant-like effects of certain isoquinoline derivatives have been studied, revealing their potential action via modulation of neurotransmitter levels (Dhir & Kulkarni, 2011).

Drug Design and Receptor Studies

  • Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, indicating their potential in drug design (van Muijlwijk-Koezen et al., 2000).

Enzyme Inhibition

  • Isoquinoline derivatives have been studied as potent inhibitors of cyclic nucleotide dependent protein kinases and protein kinase C, highlighting their potential in biochemical research and therapeutic applications (Hidaka et al., 1984).

Mechanism of Action

Target of Action

(Isoquinolin-7-YL)methanamine, also known as 7-Isoquinolinylmethylamine or IQM, is a derivative of isoquinoline. Isoquinoline alkaloids, including IQM, are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

. More research is needed to elucidate the specific interactions of IQM with its targets.

Result of Action

. More research is needed to describe the specific molecular and cellular effects of IQM.

properties

IUPAC Name

isoquinolin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYABXDVWYTICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717059
Record name 1-(Isoquinolin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1053655-96-1
Record name 7-Isoquinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Isoquinolin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Isoquinolin-7-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(Isoquinolin-7-YL)methanamine
Reactant of Route 3
Reactant of Route 3
(Isoquinolin-7-YL)methanamine
Reactant of Route 4
Reactant of Route 4
(Isoquinolin-7-YL)methanamine
Reactant of Route 5
Reactant of Route 5
(Isoquinolin-7-YL)methanamine
Reactant of Route 6
Reactant of Route 6
(Isoquinolin-7-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.